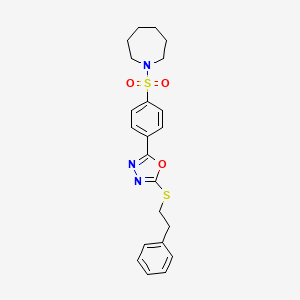

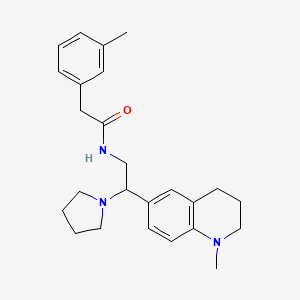

![molecular formula C24H17Cl2FN2O2 B2747215 5-[(3,4-dichloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 339012-09-8](/img/structure/B2747215.png)

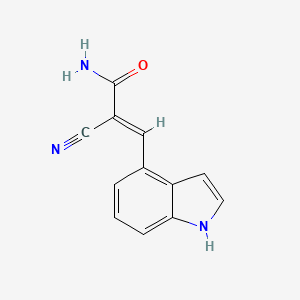

5-[(3,4-dichloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Medicinal Compound Preparation

The synthesis of methoxylated pyrrolin-ones, including structures similar to the subject compound, plays a crucial role in the preparation of agrochemicals or medicinal compounds. The process involves the reaction of N-substituted pyrrolidinones with alkaline methoxide, highlighting the compound's utility in creating valuable chemical intermediates for further pharmaceutical development (Ghelfi et al., 2003).

Anti-inflammatory and Analgesic Activity

Derivatives of the compound under investigation have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Some derivatives exhibited potent anti-inflammatory and analgesic effects, comparable or superior to established drugs like indomethacin, in both acute and chronic animal models. This showcases the compound's relevance in the development of new therapeutic agents (Muchowski et al., 1985).

Antimicrobial Activity

Novel Schiff bases synthesized using derivatives of the compound showed significant in vitro antimicrobial activity. The study identified specific derivatives that exhibited excellent activity against various microbial strains, underscoring the potential of these compounds in creating new antimicrobial agents (Puthran et al., 2019).

Supramolecular Polymer Formation

The compound's derivatives containing 3,4-dichloro-2,5-diamido-substituted pyrrole units have been used to create anionic supramolecular polymers. These polymers form through anion-anion assembly, facilitated by hydrogen bonding, indicating the compound's utility in the development of novel polymeric materials with unique structural features (Gale et al., 2002).

Electronic and Photophysical Applications

Derivatives of the compound have been explored for their electronic and photophysical properties, contributing to the development of new materials for electronic applications. The low oxidation potentials and strong photoluminescence observed in some derivatives highlight their potential use in electronic devices and photoluminescent materials (Sotzing et al., 1996).

Propriétés

IUPAC Name |

5-[(3,4-dichlorophenyl)iminomethyl]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)pyrrol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Cl2FN2O2/c1-31-19-9-7-18(8-10-19)29-23(14-28-17-6-11-21(25)22(26)12-17)20(13-24(29)30)15-2-4-16(27)5-3-15/h2-14,30H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFYEICXLISBNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=CC(=C2C=NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Cl2FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

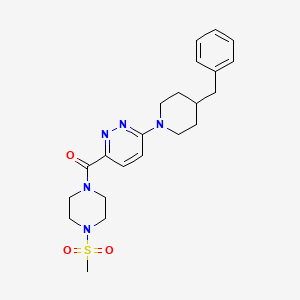

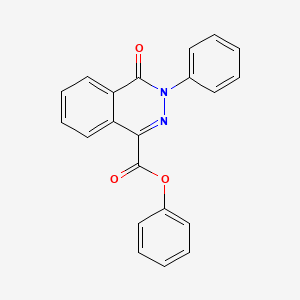

![3-(2-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2747138.png)

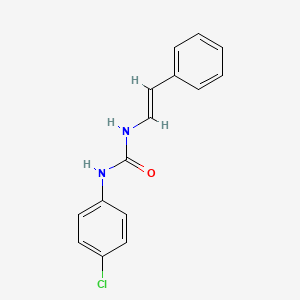

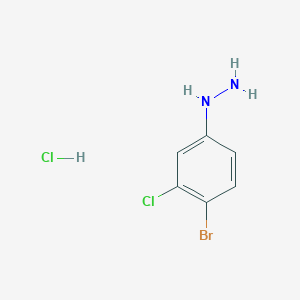

![2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride](/img/structure/B2747139.png)

![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/no-structure.png)

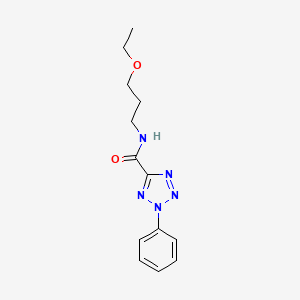

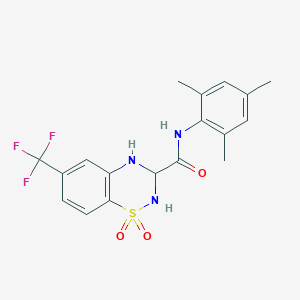

![N-((tetrahydrofuran-2-yl)methyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2747147.png)

![2-(2-Methylphenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2747151.png)